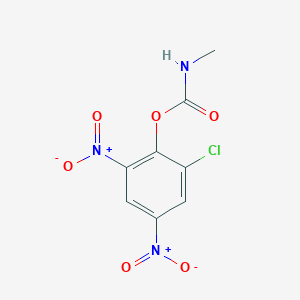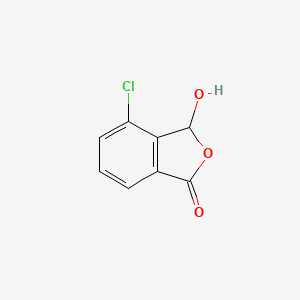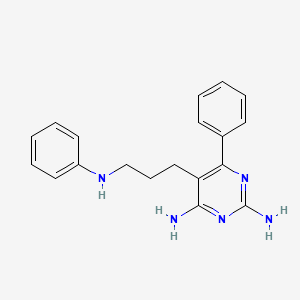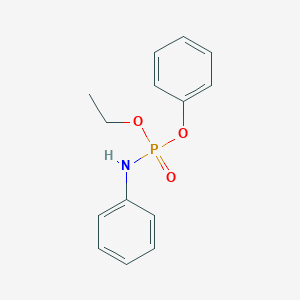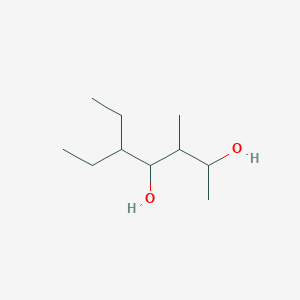
5-Ethyl-3-methylheptane-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-methylheptane-2,4-diol is an organic compound with the molecular formula C10H22O2. It is a branched diol, meaning it contains two hydroxyl (-OH) groups attached to a branched hydrocarbon chain. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylheptane-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyl-3-methylheptane.
Hydroxylation: The introduction of hydroxyl groups can be achieved through hydroxylation reactions. Common reagents for hydroxylation include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroxylation processes using continuous flow reactors. These methods ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
5-Ethyl-3-methylheptane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, PBr3, pyridine as a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
5-Ethyl-3-methylheptane-2,4-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethyl-3-methylheptane-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Ethyl-3-methylheptane
- 3-Ethyl-2-methylheptane
- 5-Ethyl-5-methylheptan-1-ol
- 3-Methylheptane
- 2-Methylheptane
- 4-Methylheptane
Uniqueness
5-Ethyl-3-methylheptane-2,4-diol is unique due to the presence of two hydroxyl groups on a branched hydrocarbon chain, which imparts distinct chemical and physical properties compared to its analogs. This structural feature makes it valuable in various synthetic and research applications.
特性
CAS番号 |
7748-39-2 |
|---|---|
分子式 |
C10H22O2 |
分子量 |
174.28 g/mol |
IUPAC名 |
5-ethyl-3-methylheptane-2,4-diol |
InChI |
InChI=1S/C10H22O2/c1-5-9(6-2)10(12)7(3)8(4)11/h7-12H,5-6H2,1-4H3 |
InChIキー |
KIVFFJJOSJSITG-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(C(C)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



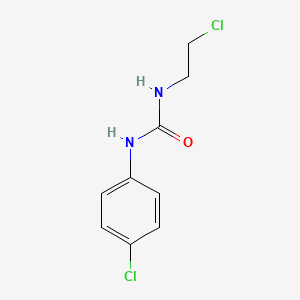
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)
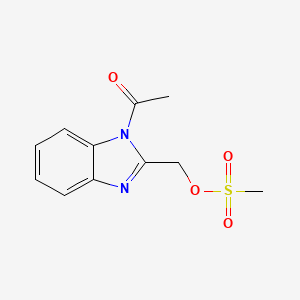
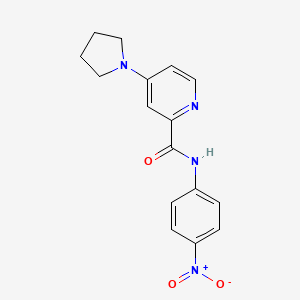
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
